![molecular formula C16H10ClFO2S B12564402 Naphthalene, 1-chloro-4-[(4-fluorophenyl)sulfonyl]- CAS No. 183873-75-8](/img/structure/B12564402.png)
Naphthalene, 1-chloro-4-[(4-fluorophenyl)sulfonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalene, 1-chloro-4-[(4-fluorophenyl)sulfonyl]- is a complex organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a naphthalene ring substituted with a chlorine atom and a sulfonyl group attached to a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 1-chloro-4-[(4-fluorophenyl)sulfonyl]- typically involves the reaction of naphthalene with chlorinating agents to introduce the chlorine atom at the desired positionThe fluorophenyl group is then attached using appropriate coupling reactions, such as Suzuki–Miyaura coupling, which is known for its mild and functional group tolerant reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and sulfonation processes, followed by coupling reactions using catalysts to ensure high yield and purity. The reaction conditions are optimized to achieve efficient production while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Naphthalene, 1-chloro-4-[(4-fluorophenyl)sulfonyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring, leading to further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and acids (H2SO4) are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted naphthalene derivatives, sulfoxides, and sulfones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Naphthalene, 1-chloro-4-[(4-fluorophenyl)sulfonyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a probe for fluorescence microscopy.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Naphthalene, 1-chloro-4-[(4-fluorophenyl)sulfonyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the compound and its ability to form stable complexes with biological molecules. This interaction can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
Naphthalene, 1-chloro-4-[(2,5-difluorophenyl)ethynyl]-: Similar structure but with an ethynyl group instead of a sulfonyl group.
Bis(4-fluorophenyl) sulfone: Contains two fluorophenyl groups attached to a sulfone.
Uniqueness
Naphthalene, 1-chloro-4-[(4-fluorophenyl)sulfonyl]- is unique due to the presence of both a chlorine atom and a sulfonyl group on the naphthalene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
183873-75-8 |
|---|---|
Molecular Formula |
C16H10ClFO2S |
Molecular Weight |
320.8 g/mol |
IUPAC Name |
1-chloro-4-(4-fluorophenyl)sulfonylnaphthalene |
InChI |
InChI=1S/C16H10ClFO2S/c17-15-9-10-16(14-4-2-1-3-13(14)15)21(19,20)12-7-5-11(18)6-8-12/h1-10H |
InChI Key |
SQRSIVXYWMQTKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)S(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-({[tert-Butyl(diphenyl)silyl]oxy}methyl)benzene-1,3-diol](/img/structure/B12564331.png)
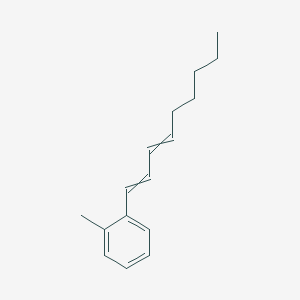
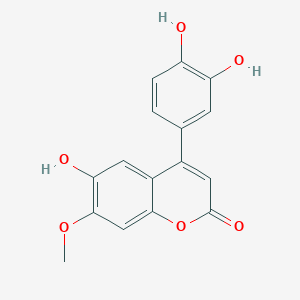

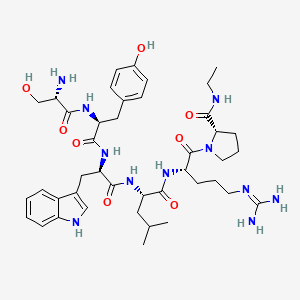
![[4-[[2-[2-(4-aminophenyl)ethyl]-4-hydroxy-2-isopropyl-6-oxo-3H-pyran-5-yl]sulfanyl]-5-tert-butyl-2-methyl-phenyl] N,N-dimethylsulfamate](/img/structure/B12564367.png)

![N''-(2-{4-[(5,5,5-Triphenylpentyl)oxy]phenyl}ethyl)guanidine](/img/structure/B12564372.png)
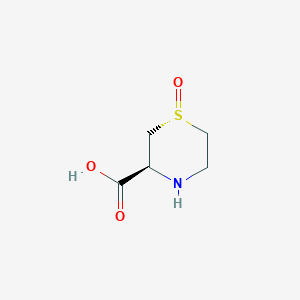
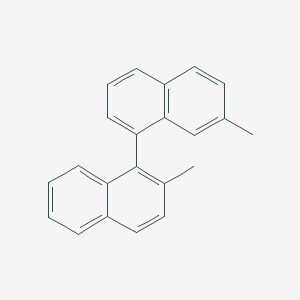
![N-[(E)-hydrazinylidenemethyl]thiophene-2-carboxamide](/img/structure/B12564395.png)
![[12-(Ethylamino)dodecyl]phosphonic acid](/img/structure/B12564399.png)
